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The core mechanism involves synthetic lethality. For a visual overview of this process and the key

experimental findings, see the diagram below.
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FANCG Role in Niraparib Radiosensitization
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Synthetic Lethality Mechanism: Niraparib and FANCG deficiency synergize through impaired DNA repair
[1][2].

The FANCG gene is a critical component of the FA-BRCA pathway, essential for repairing DNA interstrand
crosslinks and double-strand breaks (DSBs) via Homologous Recombination (HR) [1] [3]. Key mechanistic

insights are summarized in the table below.
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Key . . Effect of Niraparib/FANCG
Role in the Mechanism )
Element Dysregulation

FA-BRCA Coordinates DNA damage repair, particularly  Critical pathway is disabled, making

Pathway DSBs via Homologous Recombination (HR) cells reliant on error-prone backup
[1]. repair systems [1].
FANCG A core part of the FA complex; required for Loss or downregulation prevents
Protein monoubiquitination of FANCD2/FANCI to pathway activation, crippling HR repair
activate the pathway [1]. [1].
PARP1 Detects and initiates repair of single-strand Niraparib inhibits PARP catalytic activity
Protein breaks (SSBs) via base excision repair and "traps" it on DNA, stalling
(BER) [2]. replication [2].
Synthetic The combined effect of PARP inhibition and SSBs from radiation collapse into DSBs
Lethality FANCG/HR deficiency is not seen with either  during replication; without HR, DSBs
alone [1]. are lethal [1] [2].

Experimental Evidence and Key Data

Preclinical studies provide quantitative evidence for this mechanism. The following table summarizes core
experimental findings on how Niraparib exerts a radiosensitizing effect, which is enhanced by FANCG

downregulation.

| Experimental Model | Key Findings | Quantitative Data (Combination vs. Radiation Alone) | | :--- | :---
| :--- | | Esophageal Squamous Cell Carcinoma (KYSE-30, KYSE-150 cells) [1] | Significant

radiosensitization; effect linked to FANCG downregulation. |
¢ Clonogenic Survival: Significantly lower (P < 0.01) [1].

e Apoptosis: Significantly increased (P < 0.01) [1].
e Tumor Suppression (in vivo): Rate significantly higher (P < 0.01) [1].

| | Head and Neck Squamous Cell Carcinoma (HNSCC cell lines) [2] | Niraparib effectively
radiosensitized HPV-positive and some HPV-negative lines. |

¢ Clonogenic Survival: Consistent reduction in cell viability [2].
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| | Lung Cancer (A549 cells) & Cervical Cancer (Siha cells) [4] | Niraparib increased radiosensitivity,
promoted apoptosis, and induced G2/M cell cycle arrest. |

e Apoptosis: Proportion significantly higher (P < 0.05) [4].

¢ Cell Cycle (G2/M): Proportion significantly increased (P < 0.05) [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key

methodologies used in these studies.

e Cell Culture and Treatment

o Cell Lines: Human ESCC lines (e.g., KYSE-30, KYSE-150), HNSCC lines (e.g., Cal33, UM-
SCC-47), A549 (lung), and Siha (cervical) are common models [1] [4] [2].

o Culture Conditions: Maintained in DMEM or RPMI-1640 medium supplemented with 10%
Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [1]
[3].

o Treatment Groups: Typically include: 1) Control (vehicle), 2) Niraparib alone (e.g., 5 pmol/L),
3) Radiation alone (e.g., 4 Gy X-rays), 4) Combination (Niraparib pre-treatment for 1-6h
followed by radiation) [1] [4].

¢ Functional Assays for Radiosensitization

o Colony Formation Assay (Gold Standard): Cells are seeded at low density (e.g., 500-1000
cells/well) and treated. After 8-14 days, colonies are fixed (e.g., with 4% paraformaldehyde),
stained (e.g., with 1% crystal violet), and colonies of >50 cells are counted. The Surviving
Fraction (SF) is calculated [1] [3].

o Cell Viability/Cytotoxicity (CCK-8): Cells are plated in 96-well plates (e.g., 3000 cells/well).
After treatment, CCK-8 solution is added, and the absorbance at 450 nm is measured to
calculate the cell survival rate [1] [4].

o Apoptosis Analysis (Flow Cytometry): 24 hours post-treatment, cells are trypsinized, stained
with Annexin V-FITC and a viability dye (e.g., 7-AAD or PI), and analyzed by flow cytometry.
The percentage of early and late apoptotic cells is quantified [1] [4] [2].

o Cell Cycle Analysis (Flow Cytometry): Cells are fixed, stained with a DNA-binding dye (e.qg.,
Propidium lodide or Hoechst), and analyzed by flow cytometry to determine the distribution of
cells in GO/G1, S, and G2/M phases [4] [2].
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e Mechanistic Investigation

o Western Blotting: Used to detect protein expression and DNA damage markers. Key targets
include: y-H2AX (DSB marker), FANCG, cleaved Caspase-3, and Bcl-2/Bax ratio [1].

o Immunofluorescence (IF): Cells grown on coverslips are fixed, permeabilized, and incubated
with primary antibodies (e.g., against y-H2AX, FANCG), followed by fluorescently-labeled
secondary antibodies. Nuclei are counterstained with DAPI, and images are acquired by
confocal microscopy to visualize DNA damage foci [1].

o Gene Silencing (RNAIi): FANCG expression is knocked down using custom small interfering
RNAs (siRNAs) targeting FANCG mRNA. A scrambled siRNA is used as a negative control.
Transfection is typically performed with a reagent like Lipofectamine 3000 [3].

o Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted (e.g., with TRIzol), reverse-
transcribed into cDNA, and amplified using gene-specific primers (e.g., for FANCG, Bcl-2, Bax)
and SYBR Green master mix. Gene expression is normalized to a housekeeping gene (e.g., B-
actin, GAPDH) [1] [3].

The experimental workflow below illustrates how these key protocols are integrated in a typical study.

Experimental Workflow for FANCG-Niraparib Studies
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Integrated experimental workflow for studying FANCG and Niraparib [1] [4] [3].

Interpretation and Clinical Relevance

The evidence confirms that FANCG is a significant determinant of cellular response to the Niraparib-
radiation combination. From a clinical perspective, FANCG's role extends beyond a mechanistic player. It is
significantly upregulated in several cancers (e.g., prostate cancer), where its high expression correlates with
advanced disease stage, high Gleason score, and shorter overall survival, positioning it as a potential
prognostic biomarker [3]. This suggests that tumors with high basal FANCG expression might be more

resistant to radiation alone but could be specifically targeted for Niraparib-mediated radiosensitization.

The findings provide a strong rationale for biomarker-driven clinical trials. Patient stratification based on
FANCG expression levels or mutations in the broader FA/HR pathway could help identify populations most

likely to benefit from Niraparib and radiation combination therapy [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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